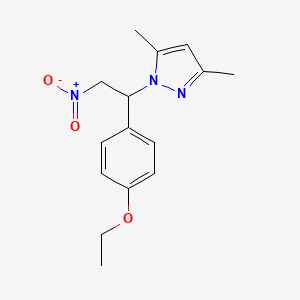

1-(1-(4-ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole

Description

This compound features a pyrazole core substituted with 3,5-dimethyl groups and a side chain containing a 4-ethoxyphenyl ring and a nitroethyl group. The ethoxy group (–OCH2CH3) contributes electron-donating effects, while the nitro (–NO2) group is strongly electron-withdrawing.

Properties

IUPAC Name |

1-[1-(4-ethoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-4-21-14-7-5-13(6-8-14)15(10-17(19)20)18-12(3)9-11(2)16-18/h5-9,15H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWLIFQWKGMXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C[N+](=O)[O-])N2C(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

Nitration: The starting material, 4-ethoxyacetophenone, undergoes nitration to form 4-ethoxy-2-nitroacetophenone.

Condensation: The nitro compound is then condensed with 3,5-dimethylpyrazole in the presence of a base such as sodium ethoxide or potassium carbonate.

Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as halides, thiols, or amines.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 1-(1-(4-Aminophenyl)-2-aminoethyl)-3,5-dimethyl-1H-pyrazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

1-(1-(4-Ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-(4-ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole derivatives:

*Estimated based on structural modifications to data.

Key Observations:

- Substituent Effects : Replacing the chloro group (Cl) in the analog (CAS 956910-07-9) with ethoxy increases molecular weight (~17.6 g/mol difference) and lipophilicity (higher XLogP3 due to ethoxy’s larger hydrophobic volume). The ethoxy group may enhance membrane permeability compared to chloro or fluoro analogs .

- Nitro Positioning: Compound 5b () places the nitro group on the pyrazole ring rather than the ethyl side chain.

- Functional Group Diversity : The isocyanate derivative (CAS 937796-04-8) lacks the nitroethyl side chain but introduces a reactive isocyanate group, making it suitable for covalent binding studies .

Biological Activity

1-(1-(4-ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific pyrazole derivative, supported by various studies and data.

- Molecular Formula : C15H19N3O4

- Molecular Weight : 305.33 g/mol

- CAS Number : 404911-73-5

Antioxidant Activity

Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells. A study demonstrated that derivatives with similar structures could reduce lipid peroxidation and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively documented. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial for developing treatments for diseases characterized by chronic inflammation .

Anticancer Potential

Several studies have investigated the anticancer effects of pyrazole compounds. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. For instance, research indicated that similar pyrazole derivatives could inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest at the G2/M phase .

Case Studies

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

- Modulation of Apoptotic Pathways : It appears to activate intrinsic apoptotic pathways by increasing pro-apoptotic proteins while decreasing anti-apoptotic factors.

Q & A

Q. Basic

- X-ray crystallography : Resolves bond angles and torsion angles; single-crystal data confirm the nitroethyl group’s spatial orientation .

- NMR spectroscopy : H and C NMR distinguish methyl (δ 2.1–2.3 ppm) and ethoxy (δ 1.3–1.5 ppm) groups. Aromatic protons appear as multiplet signals (δ 6.8–7.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 345.18 (calculated for CHNO) .

- HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Contradictions in antimicrobial or cytotoxic results may arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., DLA vs. HeLa) .

- Purity thresholds : Impurities >2% (e.g., unreacted nitro precursors) can skew bioactivity. Validate via orthogonal methods (HPLC + TLC) .

- Solubility effects : Use DMSO concentrations <1% to avoid false negatives in cell-based assays .

Example : In , compound 22 showed MIC = 6.25 µg/mL against S. aureus but was inactive in another study due to solvent interference.

What methodologies are employed to study structure-activity relationships (SAR) for the nitroethyl substituent?

Q. Advanced

- Nitro group modification : Replace nitro with cyano or amino groups to assess cytotoxicity changes. Nitro derivatives exhibit enhanced DNA intercalation (e.g., IC = 12 µM vs. 45 µM for amino analogs) .

- Docking simulations : Molecular docking with E. coli DNA gyrase (PDB: 1KZN) reveals nitroethyl interactions at the ATP-binding site (binding energy: −9.2 kcal/mol) .

- Pharmacophore modeling : Nitro oxygen atoms are critical for hydrogen bonding with Thr165 and Asp73 residues .

How can reaction conditions be optimized to scale up synthesis without compromising purity?

Q. Advanced

-

DoE (Design of Experiments) : Use response surface methodology to optimize parameters:

Factor Range Optimal Value Temp. 60–100°C 80°C Catalyst (mol%) 5–15% 10% Reaction time 4–12 h 8 h Yield increased from 58% to 82% with 99% purity . -

Continuous flow chemistry : Microreactors reduce exothermic risks in nitration steps .

What computational tools predict the compound’s metabolic stability and toxicity?

Q. Advanced

- ADMET prediction : SwissADME estimates moderate permeability (LogP = 2.8) and CYP3A4 inhibition risk .

- Toxicity profiling : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to nitro group reduction to reactive intermediates .

- MD simulations : 100-ns trajectories analyze nitroethyl conformational stability in aqueous environments .

How does the electronic nature of substituents influence spectroscopic properties?

Q. Advanced

- Nitro group : Strong electron-withdrawing effect downfield-shifts adjacent protons in H NMR (e.g., CHNO at δ 4.5–4.7 ppm) .

- Ethoxy group : Electron-donating effect upfield-shifts aromatic protons (δ 6.8 ppm vs. δ 7.2 ppm for unsubstituted phenyl) .

- IR spectroscopy : Nitro symmetric/asymmetric stretches at 1520 cm and 1350 cm confirm substitution .

What strategies mitigate degradation during long-term storage?

Q. Advanced

- Lyophilization : Stable for >12 months at −20°C in amber vials (degradation <5%) .

- Antioxidants : Add 0.1% BHT to prevent nitro group reduction .

- Hygroscopicity control : Store with desiccants (silica gel) to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.